ODM-204 was discovered through a collaborative research effort aimed at identifying new therapeutic agents for prostate cancer. The compound belongs to the class of androgen receptor antagonists and enzyme inhibitors, specifically targeting CYP17A1. Its development is part of ongoing efforts to improve treatment outcomes for patients with advanced prostate cancer who have developed resistance to existing therapies .
The synthesis of ODM-204 involves several key steps that focus on creating a compound capable of dual inhibition. While specific synthetic pathways are not detailed in the available literature, the general approach includes:
Technical details regarding specific reagents or conditions are often proprietary or unpublished but typically involve standard organic synthesis techniques .
The molecular structure of ODM-204 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure features:
Data on molecular weight, formula, and structural diagrams can be found in detailed chemical databases and publications discussing its pharmacological properties .
ODM-204 participates in several chemical reactions relevant to its mechanism of action:
These reactions have been studied in vitro using various cell lines and enzymatic assays to quantify inhibition levels .
The mechanism through which ODM-204 exerts its therapeutic effects involves:
This dual-action approach is designed to overcome resistance mechanisms observed in prostate cancer treatment .
The physical and chemical properties of ODM-204 include:
These properties are crucial for determining the formulation and delivery methods in clinical settings .
ODM-204 is primarily being investigated for its application in treating castration-resistant prostate cancer. Preclinical studies have shown that it effectively inhibits tumor growth in xenograft models, demonstrating potential as a viable therapeutic option for patients who have not responded adequately to existing treatments such as abiraterone or enzalutamide . Further clinical trials are ongoing to establish its efficacy and safety profile in human subjects.
The discovery of ODM-204 emerged from the critical unmet need in treating castration-resistant prostate cancer (CRPC), where tumors evade standard androgen deprivation therapy through persistent androgen receptor (AR) signaling and intratumoral androgen biosynthesis. CRPC progression is driven by two key mechanisms: upregulated AR expression and CYP17A1-mediated synthesis of residual androgens like testosterone (T) and dihydrotestosterone (DHT) [1] [4]. Traditional monotherapies targeting either AR or CYP17A1 showed limited efficacy due to compensatory cross-activation of the alternate pathway, leading to therapeutic resistance [8].
ODM-204 was strategically designed as a single-molecule, nonsteroidal dual inhibitor to simultaneously block both arms of androgen signaling. Unlike steroidal agents (e.g., abiraterone), its nonsteroidal scaffold minimized off-target interactions with glucocorticoid or mineralocorticoid receptors, reducing risks of hypertension or hypokalemia [4] [6]. Preclinical data confirmed that concurrent AR antagonism and CYP17A1 inhibition produced synergistic suppression of AR-driven gene transcription and tumor growth. In VCaP xenograft models, ODM-204 demonstrated superior antitumor activity compared to single-agent enzalutamide (AR inhibitor) or abiraterone (CYP17A1 inhibitor), and even outperformed their combination [5] [10].
Table 1: Dual Inhibition Rationale in CRPC
Therapeutic Challenge | Mechanistic Basis | ODM-204's Solution |
---|---|---|
AR overexpression | AR amplification increases sensitivity to residual androgens | High-affinity AR antagonism (Ki = 47 nM) |
Intratumoral androgen synthesis | CYP17A1-dependent de novo steroidogenesis | CYP17A1 inhibition (IC₅₀ = 22 nM) |
Treatment resistance | Compensatory pathway activation | Simultaneous blockade of AR signaling and androgen production |
Lead optimization focused on enhancing potency against both targets while ensuring favorable pharmacokinetics and metabolic stability. Initial hits from high-throughput screening were modified to address key parameters:
Pharmacodynamic studies in cynomolgus monkeys validated optimization success:
Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters in Primates
Parameter | 10 mg/kg | 20 mg/kg | 30 mg/kg |
---|---|---|---|
CYP17A1 Inhibition (T suppression %) | 78% | 92% | 98% |
AR Occupancy (Duration >90%) | 8 h | 12 h | 16 h |
Relative Bioavailability | 42% | 58% | 63% |
SAR studies revealed critical structure-dependent effects on dual-target efficacy:
Functional assays against AR mutants prevalent in CRPC further validated ODM-204’s SAR profile:
In cellular models, SAR-driven optimization translated to robust biological activity:
Table 3: SAR Impact on Key Biological Activities
Structural Feature | CYP17A1 IC₅₀ | AR Binding Ki | VCaP Growth IC₅₀ |
---|---|---|---|
Pyridine-3-CN | 22 nM | 47 nM | 80 nM |
Pyridine-4-CN | 210 nM | 380 nM | 950 nM |
p-CF₃ phenyl | 22 nM | 47 nM | 80 nM |
m-CF₃ phenyl | 185 nM | 52 nM | 210 nM |
(R)-enantiomer | 25 nM | 50 nM | 85 nM |
(S)-enantiomer | 890 nM | 1500 nM | >1000 nM |
Compound List: ODM-204, Androgen Receptor, CYP17A1, Enzalutamide, Abiraterone, TAK-700, Cyproterone Acetate, Flutamide
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7